1-benzyl-5-methyl-3-phenyl-octahydropyrrolo[3,4-c]pyrazole-4,6-dione
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Overview
Description
1-benzyl-5-methyl-3-phenyl-octahydropyrrolo[3,4-c]pyrazole-4,6-dione is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and a phenyl group attached to the octahydropyrrolo[3,4-c]pyrazole core
Preparation Methods
The synthesis of 1-benzyl-5-methyl-3-phenyl-octahydropyrrolo[3,4-c]pyrazole-4,6-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of a hydrazine derivative with a diketone can lead to the formation of the pyrazole ring. The reaction typically requires the use of a solvent such as tetrahydrofuran and may be catalyzed by acids or bases to facilitate the cyclization process .
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-benzyl-5-methyl-3-phenyl-octahydropyrrolo[3,4-c]pyrazole-4,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reaction conditions.
Reduction: Reduction of the compound can lead to the formation of alcohols or amines.
Substitution: Halogenation or alkylation reactions can introduce new functional groups into the molecule, resulting in derivatives with different properties.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound has been investigated for its potential as a bioactive molecule.
Medicine: The compound’s potential therapeutic applications are of particular interest. Researchers are exploring its use as a lead compound for the development of new drugs targeting specific diseases and conditions.
Mechanism of Action
The mechanism of action of 1-benzyl-5-methyl-3-phenyl-octahydropyrrolo[3,4-c]pyrazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, pyrazole derivatives have been shown to inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .
The molecular targets and pathways involved in the compound’s action depend on its specific structure and the functional groups present. Understanding these interactions is crucial for the development of new therapeutic agents based on this compound.
Comparison with Similar Compounds
1-benzyl-5-methyl-3-phenyl-octahydropyrrolo[3,4-c]pyrazole-4,6-dione can be compared with other similar compounds, such as:
Pyrazole: The parent compound of the pyrazole family, which serves as a basic scaffold for the synthesis of various derivatives.
Quinoline: A heterocyclic compound with a nitrogen atom in the ring, used in the synthesis of many pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-5-methyl-3-phenyl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-21-18(23)15-16(14-10-6-3-7-11-14)20-22(17(15)19(21)24)12-13-8-4-2-5-9-13/h2-11,15-17,20H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWIXGLNODRCFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2C(NN(C2C1=O)CC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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